molecular formula C20H20O3 B11380479 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

Cat. No.: B11380479
M. Wt: 308.4 g/mol
InChI Key: ATCWTPASWOWPFJ-UHFFFAOYSA-N
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Description

The compound 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one is a polycyclic heteroaromatic molecule featuring a fused benzofurochromenone scaffold. Its structure includes a central furan ring fused to a chromenone system, with a methyl substituent at position 7 and extensive hydrogenation (octahydro) across multiple rings.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21)-pentaen-15-one

InChI

InChI=1S/C20H20O3/c1-11-18-16(13-7-4-5-9-17(13)22-18)10-15-12-6-2-3-8-14(12)20(21)23-19(11)15/h10H,2-9H2,1H3

InChI Key

ATCWTPASWOWPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=C(CCCC5)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, Friedel-Crafts acylation, and other organic transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown IC50 values in the low micromolar range for COX inhibition .
  • Anticancer Properties : Evidence suggests that this compound may interact with various molecular targets involved in cancer progression. It has been noted to inhibit specific kinases associated with tumor growth and proliferation .

The biological activities of this compound can be summarized as follows:

Activity Type Mechanism IC50 Values (µM)
Anti-inflammatoryInhibition of COX enzymes<10
AnticancerInhibition of kinases related to tumor growth (e.g., GSK-3)~2

Comparative Studies

Comparative studies with other benzofuran derivatives highlight the unique properties of this compound:

Compound Name IC50 (µM) Biological Activity
7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c] ...TBDAnti-inflammatory, Anticancer
7,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]...<10Anti-inflammatory
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-oneTBDAnticancer

Case Studies

Several case studies have demonstrated the biological activities of related compounds:

Anti-inflammatory Effects

A series of benzofuran derivatives exhibited significant COX inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM. Structural variations among these compounds significantly influenced their potency .

Anticancer Activity

Research focusing on GSK-3 inhibitors revealed that certain analogues of benzofuran derivatives showed promising anticancer activity with IC50 values around 2 µM against the GSK-3α isoform .

Mechanism of Action

The mechanism of action of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structure diverges from analogs in three key aspects:

Substituent Identity and Position :

  • The 7-methyl group contrasts with substituents in analogs like 4i (2,4-dichlorophenyl) and 4j (naphthalen-2-yl) .
  • describes a 7-methyl-10-(4-methylphenyl) derivative, highlighting positional isomerism in substituent placement .

Hydrogenation Level :

  • The octahydro (eight hydrogens added) saturation reduces aromaticity compared to partially hydrogenated analogs (e.g., tetrahydro in ) or fully aromatic derivatives (e.g., ) .

Fused Ring System: The benzo[c]furo[3,2-g]chromenone core aligns with analogs like 10-(1,3-benzodioxol-5-yl) () but differs in substituent complexity .

Table 1: Structural Comparison of Key Analogs

Compound Substituent(s) Hydrogenation Level Molecular Formula Notable Features
Target Compound 7-methyl Octahydro Not provided High saturation, methyl group
4i () 2,4-dichlorophenyl Dihydro C₁₉H₁₂Cl₂O₄ Chlorinated substituents
10-(1,3-Benzodioxol-5-yl) 1,3-benzodioxole at C10 Fully aromatic C₂₂H₁₂O₅ Electron-rich substituent
CID 707766 () 7-methyl, 10-(4-methylphenyl) Tetrahydro C₂₃H₂₀O₃ Dual methyl groups, partial saturation

Physicochemical Properties

While direct data on the target compound are unavailable, analogs provide insights into substituent and saturation effects:

  • Melting Points :
    • Chlorinated analogs (e.g., 4i , 4k ) exhibit lower melting points (123–145°C) compared to bulkier aryl derivatives like 4j (143–145°C) .
    • The octahydro structure may lower melting points due to reduced crystallinity compared to aromatic analogs.
  • HPLC Retention :
    • Retention times correlate with hydrophobicity: 4i (4.5 min) < 4j (5.2 min), reflecting increased lipophilicity from naphthyl vs. chlorophenyl groups .
    • The target compound’s methyl group and hydrogenation may reduce retention time relative to aromatic analogs.

Table 2: Physical Properties of Selected Analogs

Compound Retention Time (min) Melting Point (°C) Yield (%) Purity (%)
4i 4.5 123–125 64 100
4j 5.2 143–145 60 100
4k 4.4 143–145 65 100

Spectroscopic Characterization

Key spectral trends among analogs:

  • IR Spectroscopy: Carbonyl stretches (C=O) in chromenones appear at ~1700 cm⁻¹, with shifts depending on substituent electron-withdrawing/donating effects .
  • NMR :
    • Aromatic protons in 4i–4k resonate at δ 6.8–8.2 ppm, while saturated protons in hydrogenated analogs (e.g., CID 707766) appear at δ 1.5–3.0 ppm .
    • Methyl groups (e.g., 7-methyl in the target compound) typically show singlet peaks at δ 2.1–2.5 ppm.

Biological Activity

Basic Characteristics

  • Molecular Formula : C20_{20}H20_{20}O3_3
  • Molecular Weight : 308.371 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 515.0 ± 38.0 °C at 760 mmHg
  • LogP : 6.05 (indicating high lipophilicity)

These properties suggest that the compound is likely to exhibit significant interactions with biological membranes, which can influence its pharmacokinetics and pharmacodynamics.

Pharmacological Profile

The biological activity of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c] benzofuro[3,2-g]chromen-5-one has been explored in various studies with a focus on its neuropharmacological effects:

  • Dopamine Receptor Interaction : Preliminary studies indicate that the compound may act as an antagonist at dopamine receptors (D1 and D2), which could suggest potential applications in treating psychiatric disorders such as schizophrenia .
  • Antimuscarinic Activity : The compound exhibits anticholinergic properties by interacting with muscarinic receptors, which may contribute to its anxiolytic effects .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Neuroleptic Activity : In clinical evaluations involving patients with schizophrenia, the compound demonstrated significant efficacy at lower dosage levels than typically expected for similar compounds. This suggests a favorable therapeutic index and reduced side effects associated with higher doses .
  • Anxiolytic Effects : The compound's interaction with serotonin receptors (specifically the 5-HT2_2 receptor) indicates potential anxiolytic properties. It has been shown to displace radiolabeled ligands from these receptors at low nanomolar concentrations .
  • Animal Model Studies : Animal studies have supported the findings from human trials, showing that the compound effectively reduces anxiety-related behaviors in models of stress and anxiety .

Summary of Findings in Table Format

Study Type Findings Reference
Clinical EvaluationSignificant efficacy in schizophrenia at low doses
Neuropharmacological StudyAntagonist activity at D1 and D2 dopamine receptors
Animal Model StudyReduction in anxiety-related behaviors
Receptor Binding AssayDisplacement of radiolabeled ligands at 5-HT2_2 receptors

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